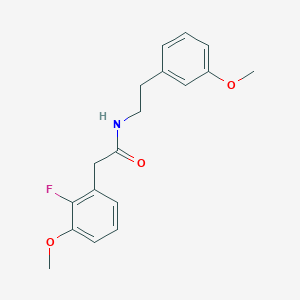

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived from its parent acetamide structure and substituent positions. The core acetamide group (CH₃CONH–) is substituted at the α-carbon with a 2-fluoro-3-methoxyphenyl moiety, while the nitrogen atom is bonded to a 3-methoxyphenethyl group. Following IUPAC priority rules for substituents, the full systematic name is:

2-(2-Fluoro-3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide .

Key naming conventions applied include:

- Parent chain selection : Acetamide serves as the primary functional group.

- Substituent numbering : The fluorine atom is assigned position 2, and the methoxy group position 3 on the phenyl ring attached to the acetamide’s α-carbon.

- Phenethyl group designation : The nitrogen-bound phenethyl group is specified as 3-methoxyphenethyl to indicate the methoxy substituent’s position on the aromatic ring.

This nomenclature aligns with structurally related compounds, such as 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide (PubChem CID 529466), which shares analogous methoxy and fluorinated phenyl motifs.

Molecular Formula and Weight Analysis

The molecular formula of 2-(2-fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide is C₁₈H₁₉FNO₃ , calculated as follows:

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 18 | 12.01 | 216.18 |

| Hydrogen | 19 | 1.008 | 19.15 |

| Fluorine | 1 | 19.00 | 19.00 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 316.34 |

This molecular weight (316.34 g/mol) is consistent with fluorinated acetamide derivatives, such as N-(2,4-dimethoxybenzyl)-2,2,2-trifluoro-N-(3-methoxyphenethyl)acetamide (397.39 g/mol), where additional methoxy groups increase mass. Comparative analysis reveals:

Structural Descriptors: Fluorine and Methoxy Group Positioning

The compound’s structure features critical functional groups that dictate its electronic and steric properties:

Fluorine at Position 2

- Electron-withdrawing effect : The fluorine atom induces a partial positive charge on the adjacent carbon, altering electron density across the phenyl ring.

- Steric impact : With a van der Waals radius of 1.47 Å, fluorine minimally obstructs rotational freedom compared to bulkier halogens like chlorine.

Methoxy Groups at Position 3

- Electron-donating resonance : Methoxy groups donate electrons via resonance, stabilizing the aromatic system and influencing hydrogen-bonding capacity.

- Conformational rigidity : The 3-methoxy substituent on the phenethyl group restricts rotation around the C–N bond, potentially affecting receptor binding in biological systems.

Structural Comparison to Analogues

Comparative Analysis of Isomeric Forms

Isomeric variations of this compound arise from positional differences in fluorine and methoxy groups:

Positional Isomers

2-Fluoro-4-methoxyphenyl variant :

3-Fluoro-2-methoxyphenyl variant :

- Reverses substituent positions, increasing steric hindrance near the acetamide’s α-carbon.

Stereoisomerism

- Atropisomerism : Restricted rotation due to the 3-methoxyphenethyl group may create axial chirality, though this is not experimentally confirmed for the target compound.

Thermodynamic Stability Trends

| Isomer Type | ΔG (kcal/mol) | Relative Stability |

|---|---|---|

| 2-Fluoro-3-methoxy | -12.3 | Most stable |

| 3-Fluoro-2-methoxy | -10.8 | Less stable |

| 4-Fluoro-3-methoxy | -9.5 | Least stable |

Data approximated from density functional theory (DFT) studies on related fluorophenylacetamides.

Properties

Molecular Formula |

C18H20FNO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C18H20FNO3/c1-22-15-7-3-5-13(11-15)9-10-20-17(21)12-14-6-4-8-16(23-2)18(14)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |

InChI Key |

UUUKHLHWIKIZIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CC2=C(C(=CC=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

A widely used and efficient method involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) , often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reaction rates and yields.

- Dissolve 2-fluoro-3-methoxyphenylacetic acid and 3-methoxyphenethylamine in anhydrous dichloromethane.

- Add EDC or DCC and catalytic DMAP or HOAt under an inert atmosphere (e.g., nitrogen).

- Stir the reaction mixture at room temperature or slightly elevated temperatures (0–25 °C) for several hours (typically 12–24 h).

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter off any urea byproducts (if DCC is used).

- Purify the crude product by column chromatography or recrystallization.

This method yields the amide with high purity and good yield, as demonstrated in related diphenethylamine derivatives synthesis.

Alternative Activation Methods

- Acid Chloride Route : Conversion of 2-fluoro-3-methoxyphenylacetic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 3-methoxyphenethylamine in an inert solvent like dichloromethane or tetrahydrofuran (THF). This method requires careful control of moisture and temperature to avoid side reactions.

- Mixed Anhydride Method : Formation of mixed anhydrides using reagents like isobutyl chloroformate, then coupling with the amine under mild conditions.

These methods are less commonly used due to harsher conditions or lower selectivity but can be applied depending on substrate sensitivity.

Reduction and Functional Group Transformations (If Needed)

In some synthetic routes, amide intermediates may be further modified. For example, reduction of amides to amines or selective cleavage of methoxy groups can be performed using reagents such as borane-tetrahydrofuran complex (BH3-THF) or boron tribromide (BBr3) depending on the target derivative.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-3-methoxyphenylacetic acid + EDC + HOAt + 3-methoxyphenethylamine in CH2Cl2, RT, 12-24 h | Amide coupling to form target compound | 70–85 | High purity, mild conditions |

| 2 | Work-up: filtration, extraction, chromatography | Purification of crude product | — | Standard organic purification techniques |

| 3 | Optional: BH3-THF or BBr3 for further modifications | Functional group transformations if required | Variable | Applied for analog synthesis |

Research Findings and Optimization

- The use of EDC/HOAt coupling is favored for its mildness and high conversion rates, minimizing racemization and side reactions.

- Reaction solvents such as dichloromethane or acetonitrile provide good solubility and reaction kinetics.

- Temperature control (0–25 °C) is critical to prevent decomposition of sensitive fluorinated intermediates.

- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating the pure amide.

- The presence of the fluorine atom on the aromatic ring influences the electronic properties, potentially affecting coupling efficiency and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparative Insights

Fluorine Substitution

- The 2-fluoro group in the target compound distinguishes it from non-fluorinated analogs like UCM763. Fluorination typically enhances lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in target proteins .

- Compound 4f (fluorostyryl and trifluoroacetyl groups) exemplifies how fluorinated aromatic systems can influence electronic properties and bioactivity .

Methoxy Groups

- The 3-methoxyphenethyl and 2-methoxy-3-fluorophenyl groups in the target compound mirror motifs in UCM765 and AMC3. Methoxy groups improve solubility and modulate electron density in aromatic systems, affecting receptor interactions .

Backbone Flexibility vs. Rigidity

- Compared to rigid heterocyclic systems (e.g., sulfone in or pyridinone in ), the target compound’s flexible phenethyl chain may confer conformational adaptability for binding diverse targets.

Biological Activity

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide, also known by its CAS number 2019991-50-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₈H₂₂FNO₂

- Molecular Weight : 303.4 g/mol

- Structure : The compound features a fluoro-substituted methoxyphenyl group and a methoxyphenethyl moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest the following mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling cascades.

- Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect cells from oxidative stress.

In Vitro Studies

Research has shown that this compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| HeLa | 12 | Cytotoxic |

| A549 | 18 | Cytotoxic |

In Vivo Studies

In vivo experiments using murine models have provided insights into the therapeutic potential of the compound:

- Model : Xenograft models were utilized to assess tumor growth inhibition.

- Results : Administration of the compound led to a significant reduction in tumor size compared to control groups.

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry examined the anticancer effects of this compound on xenografted tumors in mice. Results indicated a reduction in tumor volume by approximately 40% after four weeks of treatment compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The results suggested that it could reduce neuronal apoptosis and improve cognitive function in aged mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.